molecular formula C11H16ClFN2O B2927518 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride CAS No. 1049761-21-8

2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride

Cat. No. B2927518
CAS RN: 1049761-21-8
M. Wt: 246.71
InChI Key: UPSCAOLPDQYNDB-UHFFFAOYSA-N
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Description

“2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride” is a complex organic compound. It contains an ethylamino group, a fluorobenzyl group, and an acetamide group. The hydrochloride indicates that it is a salt of hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the ethylamino group, the fluorobenzyl group, and the acetamide group. These groups would then need to be combined in the correct order to form the final compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific synthesis process used .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. These could include reactions involving the ethylamino group, the fluorobenzyl group, or the acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Lithium-Ion Battery Performance Enhancement

The compound is utilized in the development of solvents that expedite interfacial kinetics in lithium-ion batteries (LIBs). Specifically, it helps construct a bulky coordination structure with lithium ions, reducing interfacial barriers and improving rate performance in LIBs .

Pharmaceutical Intermediate

It serves as an intermediate in pharmaceuticals, particularly in the synthesis of various medicinal compounds. This role is crucial for the development of new drugs and treatments .

Coordination Chemistry Engineering

In the field of coordination chemistry, the compound is designed to feature steric hindrance and a weak Lewis basic center. This design is significant for tuning the coordination chemistry of lithium ions, which is beneficial for enhancing electrochemical kinetics .

Solvation Chemistry Control

The compound’s structure is engineered to weaken ion–dipole interaction but promote coulombic attraction at a normal lithium salt concentration. This control of solvation chemistry is vital for improving the performance of LIBs .

Electrolyte Development for LIBs

It is involved in the development of alternative solvents for electrolytes in LIBs. These solvents aim to maintain high safety levels while preserving favorable electrochemical performance, addressing the limitations of common carbonate electrolytes .

Synthesis of Boron-Containing Anti-Fungal Agents

Although not directly related to the exact compound , similar fluorobenzyl compounds are used in the synthesis of boron-containing anti-fungal agents. This application is important in the treatment of diseases like onychomycosis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to better understand its properties, to improve its synthesis, or to explore new uses .

properties

IUPAC Name

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSCAOLPDQYNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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